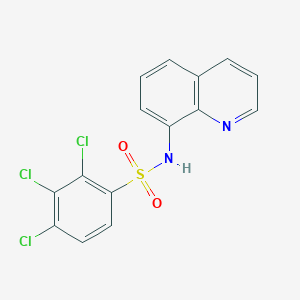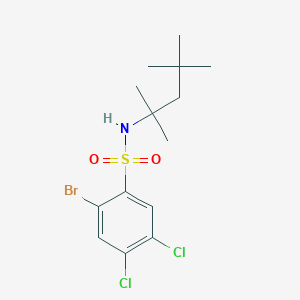![molecular formula C11H21ClN2O2S B2419537 2-(8-Azabicyclo[3.2.1]octan-3-yl)-1,2-thiazinane 1,1-dioxide hydrochloride CAS No. 2138058-76-9](/img/structure/B2419537.png)
2-(8-Azabicyclo[3.2.1]octan-3-yl)-1,2-thiazinane 1,1-dioxide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . It is employed as an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff field .
Synthesis Analysis
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Novel 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-ones were designed and synthesized through isocyanide insertion reaction .Molecular Structure Analysis
The molecular structure of 8-azabicyclo[3.2.1]octane derivatives can be viewed using computational tools .Chemical Reactions Analysis
The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-azabicyclo[3.2.1]octane derivatives can be determined using various analytical techniques .Applications De Recherche Scientifique
Building Blocks in Medicinal Chemistry
Thiomorpholine and thiomorpholine 1,1-dioxide, which are closely related to 2-(8-Azabicyclo[3.2.1]octan-3-yl)-1,2-thiazinane 1,1-dioxide hydrochloride, serve as essential building blocks in medicinal chemistry. Analogues containing bridged bicyclic thiomorpholines have shown promising biological profiles, and some have even entered human clinical trials. These compounds are synthesized from inexpensive starting materials using straightforward chemistry, highlighting their potential in drug discovery and development (Walker & Rogier, 2013).
Natural Occurrence and Synthetic Applications
The compound's close relatives, 2,8-diheterobicyclo[3.2.1]octanes, are notable for their natural occurrence and diverse synthetic applications. They form the core of numerous biologically active natural products. Their versatile reactivity makes them valuable building blocks in organic synthesis, used in various contexts ranging from marine-origin natural products to synthetic products with various applications (Flores & Díez, 2014).
Structural and Conformational Studies
Various esters derived from compounds similar to this compound have been synthesized and subjected to structural and conformational studies. These studies, involving NMR spectroscopy and X-ray diffraction, contribute to understanding the compound's potential pharmacological applications and provide insights into its conformational behavior (Izquierdo et al., 1991).
Safety and Hazards
While great success has been achieved for synthetic nematicides in eliminating the damage of nematodes, a large part of synthetic nematicides such as halogenated hydrocarbons (methyl bromide), carbamates (aldicarb), organophosphates (fenamiphos) are restrictedly used or weeded out recently because of their toxicity to the environment or mammals .
Mécanisme D'action
Target of Action
The compound, 2-(8-Azabicyclo[3.2.1]octan-3-yl)-1,2-thiazinane 1,1-dioxide hydrochloride, is part of the family of tropane alkaloids . Tropane alkaloids are known for their wide array of biological activities . .
Mode of Action
Tropane alkaloids are known to interact with various receptors and enzymes, leading to changes in cellular function .
Biochemical Pathways
Tropane alkaloids, in general, are known to affect various biochemical pathways due to their interaction with different receptors and enzymes .
Result of Action
Tropane alkaloids, in general, are known to have a wide array of biological activities .
Propriétés
IUPAC Name |
2-(8-azabicyclo[3.2.1]octan-3-yl)thiazinane 1,1-dioxide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2S.ClH/c14-16(15)6-2-1-5-13(16)11-7-9-3-4-10(8-11)12-9;/h9-12H,1-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPBWKIQFXLOGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2CC3CCC(C2)N3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2419458.png)
![(E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenylethenesulfonamide](/img/structure/B2419459.png)


![2-[(2-Chlorobenzyl)sulfanyl]-4-(isopropylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2419464.png)
![4-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2419466.png)
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]quinoline-2-carboxylic acid](/img/structure/B2419467.png)

![1-(2-Ethoxyethyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2419472.png)

![1-(benzo[d]thiazol-2-yl)-N-(2,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2419474.png)
![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2419476.png)

